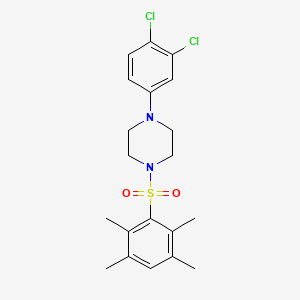

1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Description

1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a piperazine-based sulfonamide derivative characterized by a 3,4-dichlorophenyl group at the N1 position and a 2,3,5,6-tetramethylphenyl sulfonyl moiety at the N4 position. The dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, while the tetramethylphenyl sulfonyl substituent contributes steric bulk and metabolic stability .

Synthesis typically involves condensation of 1-(3,4-dichlorophenyl)piperazine with a sulfonyl chloride derivative under controlled conditions. For example, analogous compounds are synthesized by reacting aryl sulfonyl chlorides with piperazine in tetrahydrofuran (THF) at low temperatures, followed by purification via column chromatography .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O2S/c1-13-11-14(2)16(4)20(15(13)3)27(25,26)24-9-7-23(8-10-24)17-5-6-18(21)19(22)12-17/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXYUKDSGKLABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The dichlorophenyl group is introduced through a nucleophilic substitution reaction, while the tetramethylphenylsulfonyl group is added via a sulfonylation process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to achieve cost-effective and scalable synthesis. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency. Purification techniques such as recrystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

This compound has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its biological activity has been studied for potential use in drug discovery and development.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Key Observations :

- Lipophilicity and Bioavailability: The tetramethylphenyl sulfonyl group in the target compound likely enhances metabolic stability compared to simpler sulfonamides (e.g., 4-methylphenyl sulfonyl in ). However, this may reduce solubility, a trade-off noted in analogues like BS230, which retains cytotoxicity despite lower solubility .

Key Observations :

Cytotoxicity and Antitumor Activity

- BS230: Exhibits potent cytotoxicity (IC₅₀: 1.2 µM) against MCF-7 breast cancer cells, attributed to topoisomerase IIα inhibition and DNA minor groove binding .

- The tetramethylphenyl group may enhance membrane permeability compared to BS230’s benzothiazole moiety.

Receptor Interactions

- Sigma Receptor Ligands : Compounds like 1-(3,4-dichlorophenyl)-4-(2,5-dichlorophenylsulfonyl)piperazine () show predicted affinity for sigma receptors, which regulate dopamine release . The target compound’s tetramethyl group may reduce off-target binding to PCP receptors compared to morpholine derivatives in .

Anti-Inflammatory Effects

- Compound III () demonstrates ED₅₀ of 12 mg/kg in histamine-induced edema models. The dichlorophenyl group is critical for H1 receptor antagonism, a feature shared with the target compound but modulated by its sulfonyl substituent .

Biological Activity

1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, receptor interactions, and therapeutic potential.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C19H22Cl2N2O2S

- Molecular Weight : 401.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been identified as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is involved in the sensation of cold and pain modulation. The compound acts as an agonist for TRPM8 receptors, influencing sensory pathways and potentially providing analgesic effects.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Analgesic Effects : By activating TRPM8 receptors, it may induce a cooling sensation that can alleviate pain.

- Antidepressant Potential : Similar compounds have shown efficacy in modulating serotonin receptors, suggesting a potential role in treating depression.

- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects through modulation of immune responses.

Data Table: Biological Activity Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Analgesic | TRPM8 receptor agonism | |

| Antidepressant | Modulation of serotonin receptors | |

| Anti-inflammatory | Immune response modulation |

Case Studies and Research Findings

-

TRPM8 Agonism and Pain Relief :

- A study demonstrated that compounds similar to 1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine significantly reduced pain responses in animal models by activating TRPM8 channels. This suggests a promising avenue for developing new analgesics targeting cold-sensing pathways.

- Serotonergic Activity :

-

Inflammation Studies :

- In vitro studies have shown that similar sulfonamide compounds can inhibit pro-inflammatory cytokines. This could indicate that our compound may also possess anti-inflammatory properties beneficial for conditions like arthritis or chronic pain syndromes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.